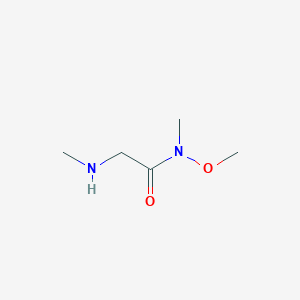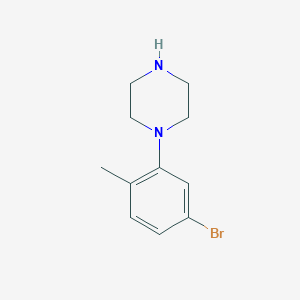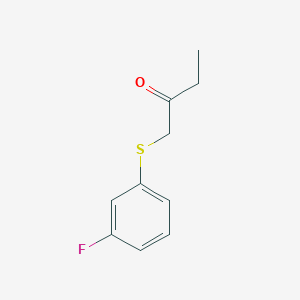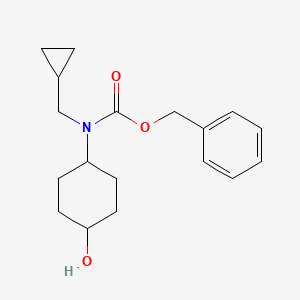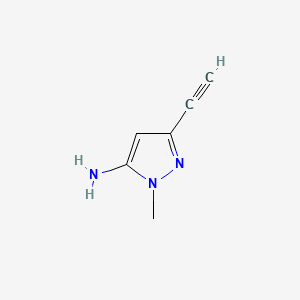
3-ethynyl-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an ethynyl group at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted hydrazines with alkynes under specific conditions. For instance, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or one-pot multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Ethynyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mecanismo De Acción
The mechanism of action of 3-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and participate in proton transfer processes, influencing its reactivity and biological activity. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, 3-ethynyl-1-methyl-1H-pyrazol-5-amine stands out due to its ethynyl group, which imparts unique reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C6H7N3 |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
5-ethynyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-6(7)9(2)8-5/h1,4H,7H2,2H3 |
Clave InChI |
DDYKMWLRVGTQAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


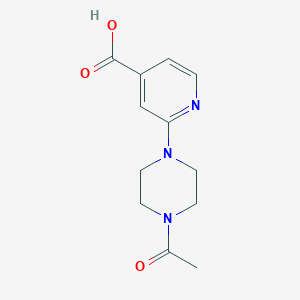

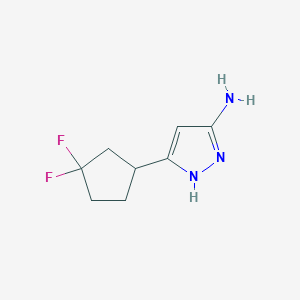
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
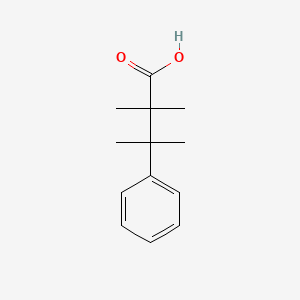
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
